4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl-
Description
The compound 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- is a flavanone derivative characterized by a saturated benzopyran-4-one core. Key structural features include:
- Dihydro configuration at C2 and C3 (2,3-dihydro), forming a saturated heterocyclic ring.
- Substituents:
- Two methoxy (-OCH₃) groups at positions 5 and 7 on the A ring.
- A methyl (-CH₃) group at position 8.
- A phenyl group (-C₆H₅) at position 2 on the B ring.
Properties
CAS No. |
2812-09-1 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
5-methoxy-7,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O3/c1-11-9-16(20-3)17-14(19)10-15(21-18(17)12(11)2)13-7-5-4-6-8-13/h4-9,15H,10H2,1-3H3 |
InChI Key |
HZLLFRKBXPNHCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)CC(OC2=C1C)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis via 2-Phenyl-4H-1,3,2-benzodioxaborin Intermediate
One of the most efficient synthetic routes to substituted chromanones like 4H-1-Benzopyran-4-one derivatives involves the formation of a 2-phenyl-4H-1,3,2-benzodioxaborin intermediate. This method was notably described by Bissada et al. (1994) for synthesizing precocene analogs and related benzopyran ring systems.
Procedure Summary:
- Starting materials: A phenol (e.g., 3,5-dimethoxyphenol), an α,β-unsaturated aldehyde, and phenylboronic acid.
- Reaction: These react under reflux in benzene with propanoic acid as a catalyst, using a Dean-Stark trap to remove water azeotropically.
- Intermediate: The reaction yields a 2-phenyl-4H-1,3,2-benzodioxaborin.
- Thermal decomposition: Upon heating, this intermediate decomposes to an orthoquinone-methide, which undergoes electrocyclization to form the chromene ring system.
- Further transformations: Hydrogenation of the chromene double bond with 10% Pd/C under hydrogen atmosphere converts it into the 2,3-dihydro-4H-1-benzopyran system.
- Oxidation: Ceric ammonium nitrate (CAN) oxidation in biphasic conditions converts the hydrogenated product into the chromanone (benzopyran-4-one) structure.
Key Data:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of benzodioxaborin | Reflux in benzene, 3 h, Dean-Stark | ~66% | Diastereomeric mixture obtained |
| Hydrogenation | 10% Pd/C, H2, 40 psi, 40 min | High | Converts chromene to chroman ring |
| Oxidation (CAN) | CAN, biphasic system | ~52% | Produces chromanone diastereomers |
This method is notable for its one-pot approach to the benzopyran ring and the ability to introduce phenyl and methoxy substituents selectively.
Claisen-Schmidt Condensation Followed by Cyclization
Another classical approach to synthesize substituted flavonoids and chromanones involves the Claisen-Schmidt condensation between appropriately substituted acetophenones and benzaldehydes, followed by cyclization.
- Step 1: Condensation of 2-hydroxy-4,6-dimethoxyacetophenone with substituted benzaldehydes in the presence of base (e.g., KOH) in ethanol at low temperature (0 °C) to room temperature overnight.
- Step 2: Neutralization and extraction yield chalcone intermediates.
- Step 3: Allylation or other functional group modifications can be performed on the chalcone.
- Step 4: Cyclization under reflux in N,N-dimethylaniline or other high-boiling solvents yields the flavanone or chromanone structure.
This method has been applied to synthesize 5,7-dimethoxy-2-phenylchromen-4-one derivatives with good yields (75-89%) and allows for further functionalization at various positions.
Extraction and Semi-Synthesis from Natural Sources
Some homoisoflavonoids and chromanones structurally related to 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- are isolated from natural sources such as Boesenbergia rotunda and Heliotropium marifolium. Extraction followed by chromatographic purification and semi-synthetic modifications (e.g., methylation, hydrogenation) can yield the target compound or its analogs.
- Extraction solvents: Ethanol, methanol, ethyl acetate.
- Purification: Silica gel column chromatography, preparative HPLC.
- Derivatization: Methylation, hydroxylation, or oxidation to achieve desired substitution patterns.
While this method is less direct for pure synthetic preparation, it provides a valuable source of complex intermediates and natural analogs.
Summary Table of Preparation Methods
| Method | Key Reactants/Intermediates | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Benzodioxaborin intermediate | Phenol, α,β-unsaturated aldehyde, phenylboronic acid | Reflux benzene, Dean-Stark, hydrogenation, CAN oxidation | 50-70 | One-pot, efficient ring formation | Requires careful control of intermediates |
| Claisen-Schmidt condensation | 2-Hydroxy-4,6-dimethoxyacetophenone, benzaldehyde | Base (KOH), ethanol, reflux, cyclization | 75-89 | Simple, versatile for derivatives | Multi-step, sometimes low selectivity |
| Natural extraction & semi-synthesis | Plant extracts (Boesenbergia, Heliotropium) | Solvent extraction, chromatography | Variable | Natural product source | Low yield, complex mixtures |
Detailed Research Findings and Notes
- The benzodioxaborin route allows for stereochemical control and the introduction of phenyl groups at C2, critical for biological activity.
- Hydrogenation of the chromene double bond is crucial to convert the system into the dihydro-4H-1-benzopyran scaffold.
- Oxidation with ceric ammonium nitrate is effective for converting chromenes to chromanones, which are the core of the target compound.
- Claisen-Schmidt condensation followed by cyclization is a classical and widely used approach for flavonoid synthesis but may require optimization for regioselectivity.
- Extraction from natural sources provides complex mixtures that require advanced chromatographic techniques for isolation, but these compounds often serve as templates for synthetic analogs.
- The presence of methoxy groups at positions 5 and 7 and a methyl group at position 8 influences the electronic and steric properties, impacting synthesis routes and yields.
Chemical Structure and Nomenclature
- Full chemical name: 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl-
- Molecular formula: Approximately C19H18O4 (based on substitution pattern)
- Core structure: Chroman-4-one (benzopyranone) with methoxy groups at C5 and C7, a methyl group at C8, and a phenyl substituent at C2.
- Related compounds: Precocenes, pinostrobin, tectochrysin, fisetin derivatives.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at two primary sites:
-
C4 carbonyl group : Oxidizing agents like KMnO₄ or H₂O₂ convert the carbonyl to a carboxylic acid under acidic conditions.
-
C2–C3 single bond : Controlled oxidation forms dihydroflavonols (e.g., 3-hydroxy derivatives) or flavonols via dehydrogenation.
Table 1: Oxidation Pathways
| Oxidizing Agent | Reaction Site | Product | Conditions |
|---|---|---|---|
| KMnO₄/H⁺ | C4 carbonyl | 4-Carboxyflavanone derivative | pH < 3, 60–80°C |
| H₂O₂/Fe³⁺ | C2–C3 bond | 3-Hydroxy-dihydroflavonol | Neutral pH, 25°C |
Steric hindrance from the 8-methyl group slows reaction kinetics at the A-ring .
Hydrolysis Reactions
The methoxy groups at positions 5 and 7 are susceptible to hydrolysis:
-
Acidic conditions (HCl/H₂O): Demethylation yields 5,7-dihydroxy derivatives.
-
Basic conditions (NaOH/EtOH): Partial demethylation occurs, favoring the 7-methoxy group due to steric protection from the 8-methyl substituent .
Key Observations:
-
Reaction rates decrease at the 5-position due to proximity to the 8-methyl group .
-
Hydrolysis products show enhanced solubility in polar solvents.
Electrophilic Substitution
The electron-rich A-ring undergoes regioselective substitution:
-
Nitration (HNO₃/H₂SO₄): Occurs at the 6-position (para to 5-methoxy group).
-
Sulfonation (H₂SO₄): Targets the 8-methyl-adjacent position but is hindered by steric bulk .
Table 2: Electrophilic Reactivity
| Reaction Type | Reagent | Major Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ (fuming) | 6-Nitro-5,7-dimethoxy derivative | ~65 |
| Sulfonation | H₂SO₄ (oleum) | 8-Sulfo-5,7-dimethoxy derivative | <30 |
The 8-methyl group directs substitution to less hindered positions .
Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) reduces the C4 carbonyl to a hydroxyl group, forming a diol structure. This reaction is reversible under oxidative conditions .
Reaction Scheme:
Photochemical Reactions
UV irradiation induces ring-opening reactions at the benzopyran core, forming quinone methides. These intermediates participate in dimerization or cross-coupling reactions .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzopyran derivatives, including this compound, possess notable anticancer properties. For instance, a study demonstrated that hybrid compounds derived from benzopyran-4-one exhibited selective antiproliferative effects against various cancer cell lines. The IC50 values for these compounds ranged from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity to normal cell lines like HEK-293 . This suggests potential for developing targeted cancer therapies.
Antioxidant Properties
Benzopyran compounds are recognized for their antioxidant capabilities. The presence of methoxy groups in the structure enhances the electron-donating ability of the compound, which contributes to its free radical scavenging activity. This property is crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases associated with oxidative damage.
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of benzopyran derivatives. These compounds may inhibit neuroinflammation and protect neuronal cells from apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory disorders.
Antimicrobial Activity
The antimicrobial properties of benzopyran derivatives have been documented against various pathogens. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.
Photovoltaic Materials
In material science, benzopyran derivatives have been investigated for their potential use in organic photovoltaic devices due to their favorable electronic properties and light absorption capabilities. Their ability to form stable thin films makes them suitable candidates for organic solar cells.
Polymer Additives
The incorporation of benzopyran compounds into polymer matrices has been studied to enhance the mechanical and thermal properties of materials. Their antioxidant properties can also provide added stability to polymers against degradation caused by UV radiation.
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Selective antiproliferative effects on cancer cells |
| Antioxidant therapies | Effective free radical scavenging | |
| Neuroprotective agents | Inhibition of neuroinflammation | |
| Pharmacology | Anti-inflammatory treatments | Reduction in pro-inflammatory cytokines |
| Antimicrobial agents | Inhibition of bacterial and fungal growth | |
| Material Science | Organic photovoltaics | Suitable for light absorption in solar cells |
| Polymer additives | Enhanced mechanical properties and UV stability |
Study on Anticancer Properties
A recent study synthesized several benzopyran derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that specific substitutions on the benzopyran structure significantly influenced their potency and selectivity towards cancer cells .
Research on Antioxidant Activity
Another investigation focused on the antioxidant capacity of 4H-1-Benzopyran derivatives using various assays (DPPH, ABTS). The findings revealed that these compounds effectively scavenged free radicals, demonstrating a strong correlation between structure and antioxidant activity .
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For instance, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Structural Differences and Implications
Flavanones share a core 2,3-dihydrobenzopyran-4-one structure but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Observations:
A-Ring Substitutions: The target compound’s 5,7-dimethoxy groups increase lipophilicity compared to hydroxylated analogs like naringenin or Cryptostrobin. 8-Methyl substitution is unique to the target compound and Cryptostrobin. This group may sterically hinder interactions with enzymes or receptors, altering bioactivity.
B-Ring Variations :
- The target’s 2-phenyl group lacks additional substituents (e.g., hydroxyl or methoxy), unlike naringenin (4'-hydroxyphenyl) or isosakuranetin (4'-methoxyphenyl). This simplicity may reduce antioxidant activity but improve selectivity for certain targets .
Physicochemical Properties
- Solubility : The target compound’s reduced polarity may limit aqueous solubility, necessitating formulation strategies for bioavailability.
Biological Activity
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-2-phenyl-, also known as 5,7-Dimethoxyflavanone, is a flavonoid compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C17H16O4
- Molecular Weight : 284.3065 g/mol
- CAS Registry Number : 1036-72-2
- IUPAC Name : 2,3-dihydro-5,7-dimethoxy-2-phenylchromen-4-one
Antioxidant Activity
Research indicates that flavonoids exhibit significant antioxidant properties. The compound's structure, featuring methoxy groups, enhances its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that compounds similar to this flavonoid effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anticancer Properties
Several studies have investigated the anticancer potential of 4H-1-Benzopyran derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance:
- Breast Cancer : The compound exhibited cytotoxicity against MCF-7 cells with an IC50 value indicating effective growth inhibition .
- Liver Cancer : It showed promising results in reducing cell viability in HepG2 cells through the activation of apoptotic pathways .
Anti-inflammatory Effects
Flavonoids are known for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophages and reduce inflammation markers in animal models. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. Studies indicate effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
The biological activities of 4H-1-Benzopyran derivatives can be attributed to several mechanisms:
- Radical Scavenging : The presence of hydroxyl and methoxy groups contributes to its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Gene Expression Modulation : It has been reported to modulate the expression of genes associated with apoptosis and cell cycle regulation, further supporting its anticancer potential .
Case Studies
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use P95 (NIOSH) or P1 (EN 143) respirators for low exposure; OV/AG/P99 (NIOSH) or ABEK-P2 (EN 143) for high concentrations. Wear gloves, lab coats, and eye protection .
- Ventilation : Ensure local exhaust ventilation to minimize aerosol/dust inhalation .
- Emergency Measures : For skin/eye contact, rinse with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
Q. What experimental approaches are suitable for determining missing physicochemical properties (e.g., solubility, melting point)?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure melting point and decomposition temperature .
- Shake Flask Method : Determine water solubility by equilibrating the compound in aqueous/organic phases .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and vapor pressure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Cross-Validation : Use orthogonal assays (e.g., enzyme inhibition + cell-based assays) to confirm activity .
- Impurity Profiling : Compare batch-specific impurities via LC-MS; bioactive contaminants may skew results .
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., methoxyflavones in ) to identify trends .
Q. What strategies are recommended for studying metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Models : Use liver microsomes or hepatocytes to identify phase I/II metabolites .
- Isotopic Labeling : Incorporate ¹⁴C or ³H isotopes for tracing degradation products .
- High-Resolution Mass Spectrometry (HRMS) : Characterize unknown metabolites with ppm-level accuracy .
Q. How can computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., kinases, oxidases) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy groups) with bioactivity using datasets from .
- MD Simulations : Assess binding stability under physiological conditions (e.g., solvation, temperature) .
Q. What experimental designs mitigate risks from the compound’s unknown ecological toxicity?
- Methodological Answer :
- Microcosm Studies : Evaluate soil/water mobility and biodegradability using OECD 301/307 guidelines .
- Algal Toxicity Assays : Test effects on Chlamydomonas reinhardtii as a proxy for environmental impact .
- QSAR-ECOSAR : Predict ecotoxicity using computational models in lieu of empirical data .
Data Contradiction Analysis
Q. How should discrepancies in reported stability data be addressed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways .
- Interlaboratory Validation : Replicate experiments across labs using standardized protocols (e.g., ICH Q1A guidelines) .
- Kinetic Modeling : Calculate activation energy for decomposition using Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
